molecular formula C11H12O2 B3057886 Methyl 2,3-dihydro-1H-indene-4-carboxylate CAS No. 86031-42-7

Methyl 2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B3057886
CAS No.: 86031-42-7
M. Wt: 176.21 g/mol
InChI Key: JLWYNZQYVAFNSM-UHFFFAOYSA-N
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Description

General Context of Dihydroindene Chemistry in Organic Synthesis

The 2,3-dihydro-1H-indene, also known as indane, framework is a prominent structural motif in organic chemistry. wikipedia.org Dihydroindene and its derivatives are recognized as "privileged structures" in medicinal chemistry, a term used to describe molecular scaffolds that are capable of binding to multiple biological targets. This versatility makes them highly valuable in drug discovery for developing novel therapeutic agents. nih.govresearchgate.net

In organic synthesis, the dihydroindene core provides a rigid and well-defined three-dimensional structure that can be strategically functionalized. Chemists utilize this scaffold to construct complex polycyclic systems and as a starting point for synthesizing a wide array of organic compounds, including agrochemicals and polymers. ontosight.ai The ability to introduce various functional groups onto the indane skeleton allows for the fine-tuning of chemical and physical properties, making it an adaptable component in the design of target-specific molecules.

Structural Characteristics and Significance of the Methyl 2,3-dihydro-1H-indene-4-carboxylate Scaffold for Research

The molecular structure of this compound is central to its significance in research. It is composed of a bicyclic dihydroindene core with a methyl carboxylate group (-COOCH₃) attached at the fourth position of the aromatic ring. smolecule.com The molecular formula of the compound is C₁₁H₁₂O₂. smolecule.com

This specific arrangement of a rigid hydrocarbon frame and a reactive functional group is highly advantageous. The methyl ester group serves as a chemical handle, allowing for a variety of subsequent chemical transformations. It can be hydrolyzed to form the corresponding carboxylic acid, converted into amides, or used in coupling reactions to attach other molecular fragments. This chemical reactivity makes the compound an excellent starting material for creating libraries of derivatives for screening in drug discovery and materials science applications. The dihydroindene backbone provides a stable and predictable geometric foundation for these new molecules.

Properties of this compound
PropertyValue
Molecular FormulaC₁₁H₁₂O₂
Molecular Weight176.22 g/mol
CAS Number86031-42-7

Research Trajectories and Contributions to Advanced Chemical Disciplines

The application of this compound and its derivatives has led to significant contributions across several advanced scientific fields.

Medicinal Chemistry: The dihydroindene scaffold is a key component in the design of various biologically active agents. Research has shown that derivatives of this structure are being investigated for their potential as anticancer treatments, including as tubulin polymerization inhibitors and as inhibitors of apoptosis proteins (IAPs). nih.govgoogle.com The core structure is also used in the synthesis of melatonergic ligands, which are compounds that interact with melatonin (B1676174) receptors. researchgate.net In these contexts, this compound serves as a crucial intermediate, providing the necessary framework for building these complex therapeutic molecules. ontosight.ai

Materials Science: In the field of materials science, the rigid and planar nature of the dihydroindene ring system is exploited to create novel polymers and coordination compounds. ontosight.ai As a monomer, it can be incorporated into polymer chains to impart specific thermal or mechanical properties. Furthermore, the carboxylate functionality can act as a ligand, binding to metal ions to form coordination complexes with potential applications in catalysis or as specialized materials. smolecule.com

Organic Synthesis: Beyond specific applications, the primary role of this compound in academic research is as a versatile synthetic intermediate. smolecule.com Its structure allows for the strategic construction of complex molecular architectures, making it a valuable resource for organic chemists aiming to synthesize novel compounds with unique properties and functions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dihydro-1H-indene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-7-3-5-8-4-2-6-9(8)10/h3,5,7H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLWYNZQYVAFNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433715
Record name Methyl 2,3-dihydro-1H-indene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86031-42-7
Record name Methyl 2,3-dihydro-1H-indene-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2,3 Dihydro 1h Indene 4 Carboxylate and Its Derivatives

Classical Synthetic Routes to the Dihydroindene Core

The formation of the 2,3-dihydro-1H-indene (also known as indane) skeleton is a critical first step. This is typically achieved through the creation of the five-membered ring fused to a benzene (B151609) ring, followed by saturation of the newly formed ring.

Cyclization Reactions for Indene (B144670) Ring Formation

A variety of cyclization reactions have been developed to construct the indene ring system. These methods often involve intramolecular reactions of appropriately substituted aromatic precursors.

One common approach is the Friedel-Crafts acylation followed by reduction and cyclization . For instance, a substituted benzene can be acylated with a suitable acyl halide or anhydride. The resulting ketone can then be reduced, and the subsequent alkyl chain can be induced to cyclize onto the aromatic ring under acidic conditions to form an indanone, a precursor to the indene.

Another powerful method is the Nazarov cyclization , which involves the acid-catalyzed conrotatory electrocyclization of a divinyl ketone. While not directly forming an indene, this reaction provides a route to cyclopentenones that can be further elaborated to the desired fused ring system.

Palladium-catalyzed reactions have also emerged as a versatile tool for indene synthesis. For example, the intramolecular Heck reaction of a vinyl-substituted aryl halide can efficiently construct the five-membered ring.

More recently, transition-metal-free approaches have gained attention. For instance, the reductive cyclization of ortho-formyl trans-cinnamaldehydes using an aminocatalyst and a Hantzsch ester has been shown to produce 1H-indene-2-carbaldehyde derivatives. rsc.org

Below is a table summarizing various cyclization strategies for forming the indene core:

Cyclization StrategyKey Reagents/CatalystsPrecursor TypeProduct TypeRef.
Friedel-Crafts Acylation/CyclizationLewis Acid (e.g., AlCl₃)Substituted Benzene and Acyl HalideIndanone-
Nazarov CyclizationAcid CatalystDivinyl KetoneCyclopentenone-
Intramolecular Heck ReactionPalladium CatalystVinyl-substituted Aryl HalideIndene Derivative-
Organocatalytic Reductive CyclizationAminocatalyst, Hantzsch Estero-Formyl trans-cinnamaldehyde1H-indene-2-carbaldehyde rsc.org

Reduction Strategies for Dihydroindene Scaffolds

Once the indene ring system is formed, the double bond in the five-membered ring needs to be reduced to afford the 2,3-dihydro-1H-indene (indan) scaffold.

Catalytic hydrogenation is the most common and efficient method for this transformation. The indene derivative is treated with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used catalyst for this purpose, often providing high yields of the corresponding indan (B1671822) derivative under mild conditions. For example, cis-2,3-dihydro-1,4-dimethyl-1H-indene-2-carboxylic acid has been synthesized by the hydrogenation of 1,4-dimethyl-indene-2-carboxylic acid over 10% palladium on carbon. prepchem.com

Other reduction methods, such as the use of diimide (generated in situ from hydrazine (B178648) and an oxidizing agent), can also be employed, particularly when other functional groups sensitive to catalytic hydrogenation are present in the molecule.

Here is a summary of common reduction strategies:

Reduction MethodReagents/CatalystSubstrateProductRef.
Catalytic HydrogenationH₂, Pd/CIndene DerivativeDihydroindene (Indan) Derivative prepchem.com
Diimide ReductionHydrazine, Oxidizing AgentIndene DerivativeDihydroindene (Indan) Derivative-

Functionalization Approaches for Methyl 2,3-dihydro-1H-indene-4-carboxylate

With the dihydroindene core in hand, the next crucial step is the introduction of the methyl carboxylate group at the 4-position of the aromatic ring.

Esterification Protocols for Carboxylate Introduction

If 2,3-dihydro-1H-indene-4-carboxylic acid is available as a precursor, the most direct route to the target molecule is through esterification.

The Fischer-Speier esterification is a classic and widely used method. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com The reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the formation of the methyl ester. libretexts.org

Alternative esterification methods can be employed, especially for substrates that are sensitive to strong acidic conditions. These include reaction of the carboxylic acid with diazomethane (B1218177) or trimethylsilyldiazomethane, or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with dimethylaminopyridine (DMAP).

A summary of esterification protocols is provided below:

Esterification MethodReagentsSubstrateProductRef.
Fischer-Speier EsterificationMethanol, Acid Catalyst (e.g., H₂SO₄)2,3-dihydro-1H-indene-4-carboxylic acidThis compound organic-chemistry.orglibretexts.orgmasterorganicchemistry.comoperachem.com
Diazomethane EsterificationDiazomethane2,3-dihydro-1H-indene-4-carboxylic acidThis compound-
DCC/DMAP CouplingDCC, DMAP, Methanol2,3-dihydro-1H-indene-4-carboxylic acidThis compound-

Selective Methylation Procedures

Selective methylation is relevant if the carboxylate group is already present in a different ester form or if other reactive sites exist in the molecule. For the direct conversion of the carboxylic acid to the methyl ester, methylation of the carboxylate anion is a viable strategy. This can be achieved by first treating the carboxylic acid with a base, such as sodium hydride or potassium carbonate, to form the carboxylate salt, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

Carboxylation Techniques

An alternative strategy involves the direct introduction of a carboxylic acid group onto the 2,3-dihydro-1H-indene core at the 4-position, followed by esterification.

Friedel-Crafts carboxylation using phosgene (B1210022) or oxalyl chloride followed by hydrolysis can introduce a carboxylic acid group onto an activated aromatic ring. However, this method often suffers from harsh reaction conditions and the generation of hazardous byproducts.

A more common approach is the carboxylation of an organometallic intermediate . For example, 4-bromo-2,3-dihydro-1H-indene can be converted to its corresponding Grignard reagent or organolithium species. Subsequent reaction of this organometallic compound with carbon dioxide (dry ice) followed by acidic workup will yield 2,3-dihydro-1H-indene-4-carboxylic acid. This carboxylic acid can then be esterified as described in section 2.2.1.

Palladium-catalyzed carboxylation reactions have also been developed, offering milder reaction conditions. These methods typically involve the reaction of an aryl halide or triflate with carbon monoxide or a formate (B1220265) salt in the presence of a palladium catalyst and an alcohol to directly afford the ester.

The following table outlines key carboxylation techniques:

Carboxylation TechniqueKey ReagentsPrecursorIntermediate Product
Organometallic CarboxylationMg or n-BuLi, CO₂4-Bromo-2,3-dihydro-1H-indene2,3-dihydro-1H-indene-4-carboxylic acid
Palladium-Catalyzed CarboxylationPd Catalyst, CO or Formate Salt, Methanol4-Bromo-2,3-dihydro-1H-indeneThis compound

Advanced Synthetic Strategies for this compound Analogs

The synthesis of analogs of this compound has evolved significantly, with modern strategies focusing on catalytic methods to enhance efficiency, selectivity, and sustainability. These advanced approaches allow for the construction of the dihydroindene core and the introduction of diverse functionalities with a high degree of control.

Catalytic Methods in Dihydroindene Synthesis

Catalysis offers a powerful tool for the synthesis of dihydroindene frameworks, providing pathways that are often more direct and atom-economical than classical methods. Both transition metals and small organic molecules have been successfully employed as catalysts in these transformations.

Transition metals, particularly gold, have emerged as exceptionally versatile catalysts for the synthesis of indene and dihydroindene derivatives. researchgate.net Gold(I) complexes are potent π-acids that can activate alkynes and allenes towards nucleophilic attack, initiating cascade reactions that rapidly build molecular complexity. mdpi.com

A notable strategy involves the gold(I)-catalyzed intramolecular hydroalkylation of ynamides, which provides access to 2-amino-indene scaffolds. nih.gov This reaction proceeds under mild conditions and is thought to involve the formation of a gold-keteniminium intermediate, followed by a researchgate.netsmolecule.com-hydride shift and subsequent cyclization. nih.gov Another powerful approach is the gold(I)-catalyzed cascade reaction of o-(alkynyl)styrenes, which can lead to various indene derivatives through a double cyclization process involving a cyclopropyl (B3062369) gold carbene intermediate. nih.gov This method has been successfully applied to the stereoselective synthesis of sulfur- and selenium-containing indeno[1,2-b]chromene derivatives. nih.gov For example, the Sanz laboratory developed a gold-catalyzed domino method yielding indeno[2,1-b]thiochromene derivatives in high yields (70-88%). researchgate.net

Beyond gold, other transition metals like rhodium and cobalt have also proven effective. Chiral rhodium complexes, for instance, can catalyze the asymmetric C-H insertion of donor/donor carbenes to construct densely substituted, enantiomerically enriched indanes. nih.govresearchgate.net Researchers at the University of Amsterdam have developed a sustainable catalyst based on the abundant element cobalt for the synthesis of substituted 1H-indenes via metalloradical catalysis. uva.nl This approach utilizes the intrinsic radical-type reactivity of first-row transition metals, moving away from more expensive noble metal catalysts. uva.nl

Catalyst SystemSubstrate TypeProduct TypeKey FeaturesYieldReference
Gold(I) Complexo-(Alkynyl)styrenes with thio/seleno-aryl groupsIndeno[1,2-b]chromene derivativesStereoselective cascade reaction via cyclopropyl gold carbene70-88% researchgate.net
IPrAuNTf₂Ynamides2-Amino-indenesMild conditions, intramolecular hydroalkylationGood to excellent nih.gov
Chiral Rhodium TetracarboxylatesDonor/Donor Carbenes (from hydrazones)Enantioenriched IndanesAsymmetric C-H insertionHigh nih.gov
Cobalt(II) ComplexTosyl HydrazonesSubstituted 1H-IndenesSustainable, based on abundant metal, metalloradical catalysisBroad scope uva.nl

Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, represents a significant branch of modern synthetic chemistry. This approach avoids the use of potentially toxic and expensive metals and has been applied to the enantioselective synthesis of scaffolds related to dihydroindenes.

For instance, the enantioselective synthesis of indanes can be achieved through asymmetric intramolecular Stetter reactions catalyzed by chiral triazolium N-heterocyclic carbenes (NHCs). rsc.org This strategy relies on generating a chiral acyl anion equivalent from an aldehyde, which then undergoes a conjugate addition to an tethered alkene to form the five-membered ring of the indane system. rsc.org Furthermore, organocatalyzed [3+2] cycloaddition reactions have been employed to construct complex dispirocyclic systems containing an indandione moiety, demonstrating the power of this methodology in building intricate molecular architectures with high stereocontrol. mdpi.com These reactions often utilize bifunctional catalysts, such as squaramides, which can activate both reaction partners through hydrogen bonding interactions. mdpi.com While not always directly yielding simple dihydroindenes, these methods showcase the potential of organocatalysis to create chiral indane-based structures that can be further elaborated. nih.gov

Stereoselective and Enantioselective Synthesis of Dihydroindene Compounds

The biological activity of molecules is often dependent on their three-dimensional structure. Consequently, the development of stereoselective and enantioselective methods for synthesizing dihydroindene analogs is of paramount importance. These methods aim to control the formation of stereocenters, providing access to single enantiomers or diastereomers.

Biocatalysis utilizes enzymes, nature's catalysts, to perform chemical transformations with often unparalleled selectivity under mild conditions. diva-portal.org Transaminases (TAs), in particular, have become powerful tools for the synthesis of chiral amines, which are valuable building blocks for a wide range of pharmaceuticals and fine chemicals. rsc.orgmdpi.com

The primary application of transaminases in this context is the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com These chiral amines can then serve as precursors for the construction of enantiomerically pure dihydroindene analogs. Transaminases are attractive due to their excellent enantioselectivity and operation in aqueous media. rsc.org A significant amount of research has focused on discovering new transaminases with broader substrate scopes and improved stability, as well as on engineering reaction conditions to overcome challenges like unfavorable reaction equilibria. mdpi.comnih.gov The use of ω-transaminases (ω-TAs) is particularly prevalent, and strategies such as co-product removal or the use of specific 'smart' amine donors have been developed to drive reactions to completion. mdpi.com

Enzyme TypeReaction TypeApplication to Dihydroindene SynthesisKey AdvantagesReference
ω-Transaminase (ω-TA)Asymmetric synthesis from pro-chiral ketonesSynthesis of chiral amine precursors for enantiopure dihydroindene analogsExcellent enantioselectivity, mild/green conditions, high atom economy mdpi.com
Transaminase (general)Kinetic resolution of racemic aminesSeparation of enantiomers of amine-functionalized dihydroindene precursorsHigh selectivity for one enantiomer mdpi.com

A classic and reliable strategy for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.org This approach has been widely used in asymmetric synthesis. sigmaaldrich.comresearchgate.net For the synthesis of dihydroindene analogs, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the carbocyclic ring or the introduction of substituents. Evans' oxazolidinones and Oppolzer's camphorsultam are well-known examples of effective chiral auxiliaries. wikipedia.org

Alternatively, stereocontrol can be achieved using a chiral ligand in conjunction with a metal catalyst. The chiral ligand coordinates to the metal center, creating a chiral environment that biases the reaction pathway to favor the formation of one enantiomer over the other. rsc.org This ligand-mediated approach is central to many transition metal-catalyzed asymmetric reactions. The development of novel chiral ligands is a continuous effort in synthetic chemistry, enabling stereodivergent syntheses where different stereoisomers of a product can be accessed simply by switching the chiral ligand. rsc.orgbohrium.com For example, rhodium complexes bearing chiral diene ligands have been synthesized and used in asymmetric insertion reactions, showcasing the power of this strategy. researchgate.net

Synthesis of Key Precursors and Intermediates for this compound Analogs

The synthesis of this compound and its analogs relies on the strategic construction of key precursors and intermediates. These synthetic pathways primarily involve the formation of the core indane or indanone structure, followed by the introduction or modification of functional groups. The methodologies often employ cyclization reactions to build the bicyclic system and subsequent functionalization to install the required substituents, such as the carboxylate group.

A foundational precursor for many analogs is the 1-indanone (B140024) core. beilstein-journals.org The preparation of 1-indanones can be achieved through various methods, with intramolecular Friedel–Crafts acylation being a prominent strategy. beilstein-journals.org This reaction typically starts from 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.org For instance, 3-arylpropionic acids can undergo cyclization when treated with a catalyst like terbium(III) triflate (Tb(OTf)₃) at high temperatures. beilstein-journals.org A more common approach involves converting the carboxylic acid to a more reactive acid chloride, which then cyclizes in the presence of a Lewis acid like aluminum chloride (AlCl₃). beilstein-journals.org

Another route to the 1-indanone skeleton is the cyclization of esters. For example, trifluoromethanesulfonic acid (TFSA) can catalyze the intramolecular cyclization of certain esters to yield the unsubstituted 1-indanone. beilstein-journals.org The versatility of these methods allows for the synthesis of variously substituted 1-indanones, which are crucial intermediates for a range of this compound analogs. beilstein-journals.org

Once the indanone ring is formed, further modifications can be made. For instance, methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, a key intermediate, can be synthesized from 1-indanone and dimethyl carbonate. chemicalbook.com Another significant intermediate, 2,3-dihydro-1H-indene, can be prepared from 1-indanone through a series of reactions including reduction. researchgate.net

The introduction of the carboxylic acid functional group is a critical step. General methods for preparing carboxylic acids are often adapted for these specific structures. One such method is the carboxylation of Grignard reagents. libretexts.org This involves forming an organomagnesium compound from a halo-substituted indane, which then reacts with carbon dioxide. A subsequent acidic workup yields the corresponding carboxylic acid. libretexts.org Another pathway is the hydrolysis of nitriles. An alkyl halide can be converted to a nitrile via an Sₙ2 reaction with a cyanide anion, and the nitrile is then hydrolyzed to the carboxylic acid. libretexts.org Finally, esterification of the resulting carboxylic acid yields the methyl carboxylate product.

The synthesis of specific analogs often requires multi-step sequences. For example, the synthesis of certain 2,3-dihydro-1H-indene derivatives involves converting a starting indanone into an intermediate via reactions like dithioacetal formation, followed by reduction and further functional group manipulation. researchgate.net The choice of synthetic route and precursors is dictated by the desired substitution pattern on the final analog.

Table 1: Key Precursors and Synthetic Methods

Precursor/IntermediateStarting Material(s)Key Reaction TypeReagents/ConditionsReference(s)
1-Indanone3-Arylpropionic acidIntramolecular AcylationTb(OTf)₃, 250 °C beilstein-journals.org
1-Indanone3-Arylpropionyl chlorideFriedel–Crafts AcylationAlCl₃, Dichloromethane beilstein-journals.org
1-IndanonePhenylpropionic esterIntramolecular CyclizationTrifluoromethanesulfonic acid (TFSA) beilstein-journals.org
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate1-Indanone, Dimethyl carbonateClaisen CondensationSodium hydride, THF chemicalbook.com
2,3-dihydro-1H-indene-4-carboxylic acidHalo-substituted indaneCarboxylation of Grignard ReagentMg, CO₂, then H₃O⁺ libretexts.org
2,3-dihydro-1H-indene-4-carboxylic acidHalo-substituted indaneNitrile HydrolysisNaCN, then H₃O⁺/heat libretexts.org

Chemical Reactivity and Reaction Mechanisms of Methyl 2,3 Dihydro 1h Indene 4 Carboxylate

Reactivity of the Ester Moiety in Methyl 2,3-dihydro-1H-indene-4-carboxylate

The ester functional group is a primary site for nucleophilic acyl substitution, a class of reactions fundamental to its chemical behavior.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 7-Methyl-2,3-dihydro-1H-indene-4-carboxylic acid, under either acidic or basic conditions. epa.gov

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The carbonyl oxygen is first protonated by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the carboxylic acid.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with an alcohol, typically in the presence of an acid or base catalyst. For instance, reaction with ethanol (B145695) would produce Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. ontosight.ai This process is also an equilibrium reaction, and it is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct.

ReactionReagentsProduct
Base-Catalyzed Hydrolysis1. NaOH, H₂O, heat2. H₃O⁺7-Methyl-2,3-dihydro-1H-indene-4-carboxylic acid
Acid-Catalyzed HydrolysisH₃O⁺, heat7-Methyl-2,3-dihydro-1H-indene-4-carboxylic acid
TransesterificationR'OH, H⁺ or R'O⁻R' 2,3-dihydro-1H-indene-4-carboxylate

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ester is electrophilic and susceptible to attack by strong nucleophiles. masterorganicchemistry.com Unlike aldehydes and ketones, these reactions typically proceed via a nucleophilic acyl substitution mechanism where the methoxy (B1213986) group (-OCH₃) acts as a leaving group.

Reaction with Grignard Reagents: Treatment with an excess of a Grignard reagent (e.g., methylmagnesium bromide) results in the addition of two alkyl groups to the carbonyl carbon. youtube.comkhanacademy.org The reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after an aqueous workup.

Reduction with Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester. youtube.com This reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide (B1231860) ion to form an intermediate aldehyde. This aldehyde is then rapidly reduced by another hydride equivalent to yield the corresponding primary alcohol, (2,3-dihydro-1H-inden-4-yl)methanol.

ReactionReagentsProduct
Grignard Reaction1. Excess R-MgX2. H₃O⁺Tertiary Alcohol
Reduction1. LiAlH₄, THF2. H₃O⁺(2,3-dihydro-1H-inden-4-yl)methanol

Reactivity of the Dihydroindene Ring System

The dihydroindene ring system consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring. ontosight.ai The aromatic portion of this system can undergo electrophilic aromatic substitution, while the benzylic carbons of the saturated five-membered ring are susceptible to oxidation.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of the dihydroindene system can undergo electrophilic aromatic substitution (EAS). The existing substituents—the alkyl portion of the fused ring and the methyl carboxylate group—direct the position of the incoming electrophile. The fused alkyl ring is an activating, ortho-, para-directing group, while the methyl carboxylate is a deactivating, meta-directing group. The outcome of EAS reactions depends on the interplay of these directing effects and the reaction conditions.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although the deactivating effect of the ester group can make these reactions challenging. masterorganicchemistry.com

The precise location of substitution is determined by the combined electronic effects of the activating alkyl ring and the deactivating ester group. libretexts.org

Oxidation Pathways and Product Characterization

The dihydroindene ring system contains benzylic C-H bonds at the C1 and C3 positions, which are susceptible to oxidation. Oxidation can lead to various products depending on the oxidant and reaction conditions.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic positions. Depending on the severity of the conditions, this can lead to the formation of ketones (indanones) or potentially ring-opened dicarboxylic acids. For instance, oxidation at the C1 position would yield Methyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate. Further oxidation under harsh conditions could lead to cleavage of the aromatic ring. ias.ac.in

Characterization of these oxidation products typically involves spectroscopic methods such as Nuclear Magnetic Resonance (NMR) to determine the position of new functional groups and Mass Spectrometry (MS) to confirm the molecular weight.

Rearrangement Reactions and Mechanistic Elucidation

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original molecule. Such reactions are often catalyzed by acids or bases and proceed through carbocationic or carbanionic intermediates.

Acid-Catalyzed Cyclialkylation Rearrangements

Acid-catalyzed rearrangements in indane systems can occur through mechanisms such as the Wagner-Meerwein rearrangement, which involves the 1,2-shift of an alkyl or aryl group to a neighboring carbocationic center. wikipedia.orglibretexts.orgmychemblog.comnumberanalytics.com These rearrangements are driven by the formation of a more stable carbocation. For instance, the protonation of an alcohol or alkene precursor to an indane derivative can generate a carbocation that undergoes rearrangement to a more stable, often tertiary, carbocation before cyclization or subsequent reaction. youtube.com

In the context of the synthesis of substituted 2,3-dihydro-1H-indenes, acid-catalyzed cyclialkylation of aryl alcohols or alkenes is a common strategy. nih.gov During these reactions, unexpected skeletal rearrangements can occur, particularly if the substrate is appropriately substituted to allow for the formation of a carbocation that can undergo a favorable rearrangement. The stability of the carbocation intermediates is a crucial factor in determining the reaction pathway and the structure of the final product. mychemblog.com

Anionic Oxidative Rearrangements

Anionic oxidative rearrangements are less common but offer unique synthetic pathways. A relevant example is the anionic oxidative rearrangement of 1,3-diketones, which can lead to the formation of all-carbon quaternary carboxylates. rsc.org This type of reaction proceeds through an enolate intermediate which undergoes oxidation and subsequent rearrangement. While this compound itself would not undergo this specific reaction, a derivative containing a 1,3-dicarbonyl moiety on the indane framework could potentially be a substrate for such a transformation. The mechanism involves the formation of an enolate, followed by oxidation (e.g., with a hypervalent iodine reagent) and a 1,2-acyl migration to furnish the rearranged carboxylate product.

Another related process is the oxidative cleavage of a double bond within the five-membered ring of an indene (B144670) derivative. researchgate.netnih.gov While not strictly a rearrangement of the carbon skeleton, this oxidative process transforms the ring structure and can be followed by rearrangements of the resulting intermediates. Ozonolysis is a classic example of such a cleavage. youtube.comyoutube.com

Interaction Studies and Reactivity Patterns with Other Molecular Entities

The reactivity of this compound with other molecular entities is dictated by the electronic properties of its aromatic ring and the nature of its functional group.

The fused cyclopentane ring acts as an electron-donating group, activating the benzene ring towards electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation would be expected to occur, with substitution likely directed to the positions ortho and para to the activating group (positions 5 and 7).

The methyl ester group is susceptible to nucleophilic attack at the carbonyl carbon. This can lead to reactions such as hydrolysis (to the corresponding carboxylic acid), amidation (with amines), or transesterification (with other alcohols).

Furthermore, the indane scaffold can be a ligand for transition metals. Organometallic complexes of indene and its derivatives are known, and the electronic and steric properties of the substituents on the indane ring can influence the stability and reactivity of these complexes. researchgate.net Such interactions are relevant in the context of catalysis, where indane-based ligands are used in polymerization and other transition-metal-catalyzed reactions.

Reactant Type Reaction Type Expected Product
Electrophile (e.g., NO₂⁺, Br⁺, RCO⁺)Electrophilic Aromatic SubstitutionSubstituted on the aromatic ring (positions 5 or 7)
Nucleophile (e.g., OH⁻, RNH₂, R'OH)Nucleophilic Acyl SubstitutionCarboxylic acid, amide, or different ester
Transition MetalLigand CoordinationOrganometallic complex

The search did yield spectroscopic information for several structurally related compounds, including other indane and indene derivatives. This information can provide a general understanding of the expected spectral characteristics of "this compound." For instance, analysis of related structures suggests the approximate chemical shift ranges for the aromatic and aliphatic protons and carbons, as well as potential fragmentation patterns in mass spectrometry.

However, without specific experimental data for the target compound, a detailed and scientifically accurate article that adheres to the user's specified outline, including data tables and in-depth analysis of its unique spectral features, cannot be generated at this time. The structural elucidation and spectroscopic characterization of a chemical compound require precise, experimentally determined data from a primary scientific source that has synthesized and thoroughly analyzed the molecule .

Therefore, while the foundational knowledge of spectroscopic techniques and the data from related compounds exist, the specific application and detailed interpretation for "this compound" as requested cannot be fulfilled without the necessary primary data.

Computational Chemistry and Theoretical Studies on Methyl 2,3 Dihydro 1h Indene 4 Carboxylate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of Methyl 2,3-dihydro-1H-indene-4-carboxylate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and orbital energies.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations for this compound would typically involve optimizing the molecular geometry to find its most stable three-dimensional arrangement. This is achieved by finding the minimum energy state on the potential energy surface.

The choice of a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVDZ) is crucial for the accuracy of the calculations. These computations can yield a wealth of information, including optimized bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a related indane derivative revealed how the five-membered ring adopts an envelope conformation. Such calculations would be instrumental in determining the precise geometry of the fused ring system and the orientation of the methyl carboxylate group in this compound.

Illustrative Table of DFT-Calculated Geometrical Parameters: (Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation for a molecule like this compound.)

ParameterBond/AngleCalculated Value
Bond LengthC=O1.21 Å
C-O (ester)1.35 Å
C-C (aromatic)1.40 Å
Bond AngleO=C-O124°
C-C-C (aliphatic)104°
Dihedral AngleC-C-C=O180°

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial for determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, calculating these energies would help in predicting its reactivity in various chemical reactions. These calculations are typically performed using the same DFT methods as for geometry optimization.

Illustrative Table of Frontier Orbital Energies: (Note: The following data is hypothetical and represents typical values for similar organic molecules.)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap 5.3

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential around the carbonyl oxygen of the ester group, indicating its nucleophilic character. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring. Such a map provides a clear picture of the charge distribution and is useful for predicting intermolecular interactions.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational flexibility.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, particularly concerning the orientation of the methyl carboxylate group and the puckering of the five-membered ring, multiple conformations may exist.

Computational methods can be used to perform a systematic search for different conformers and calculate their relative energies. This allows for the identification of the most stable conformer(s) and the construction of a potential energy landscape. This landscape provides a map of the different conformations and the energy barriers between them, offering insights into the molecule's flexibility and the populations of different conformers at a given temperature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule by simulating the movement of its atoms over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how the molecule behaves in a particular environment, such as in a solvent or interacting with other molecules.

An MD simulation of this compound could be used to study its conformational dynamics in solution, the flexibility of its ring system, and its interactions with solvent molecules. These simulations can provide information on average structural properties, fluctuations, and the time scales of different molecular motions, offering a deeper understanding of its behavior in a realistic chemical environment. The results of MD simulations are often analyzed to understand phenomena that are not accessible from static computational models.

Quantitative Structure-Activity Relationship (QSAR) Studies and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity of chemical compounds based on their molecular structures. mdpi.com This approach is a cornerstone of modern drug discovery, aiming to establish a mathematical correlation between the physicochemical properties of molecules and their therapeutic effects. nih.gov By developing reliable QSAR models, researchers can forecast the activity of novel, unsynthesized compounds, thereby streamlining the design of more effective therapeutic agents. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) extends this principle by evaluating the three-dimensional molecular fields surrounding a molecule to relate them to its biological activity. researchgate.net Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent 3D-QSAR methods. mdpi.com These models calculate the steric and electrostatic fields of a set of molecules and use statistical methods like Partial Least Squares (PLS) to build a predictive model. researchgate.net

For a series of compounds including this compound, a 3D-QSAR study would involve aligning the structures and generating these molecular fields. The resulting models are validated statistically to ensure their predictive power. nih.gov A robust model is characterized by high correlation coefficients (R²) and cross-validated correlation coefficients (q²), indicating a strong relationship between the structural features and activity. researchgate.net For instance, a study on indole (B1671886) derivatives generated a statistically significant model with a q² of 0.9461 and a predictive r² of 0.8782, demonstrating its robustness. researchgate.net

The output of a 3D-QSAR analysis is often visualized as contour maps. researchgate.net These maps highlight regions where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are predicted to increase or decrease biological activity, providing crucial insights for optimizing lead compounds. nih.gov

Table 1: Representative Statistical Parameters for 3D-QSAR Model Validation This table is illustrative, showing typical validation metrics for 3D-QSAR models based on studies of related heterocyclic compounds.

Parameter Description Typical Value Range Reference
q² (Cross-validated R²) Measures the internal predictive ability of the model. > 0.5 researchgate.net
R² (Non-cross-validated R²) Indicates the goodness of fit of the model to the training data. > 0.6 researchgate.net
pred_r² (Predictive R² for test set) Measures the model's ability to predict the activity of an external test set. > 0.6 researchgate.net
F-value A statistical test of the model's significance. High values indicate significance. researchgate.net
RMSE (Root Mean Square Error) Represents the standard deviation of the prediction errors. Low values are desirable. nih.gov

The chemical reactivity of this compound can be investigated using quantum chemical calculations, particularly Density Functional Theory (DFT). scielo.org.mxdergipark.org.tr DFT is used to calculate global and local reactivity descriptors that provide insight into the electronic structure and stability of a molecule. mdpi.comsciencepublishinggroup.com

Table 2: Key Conceptual DFT Reactivity Descriptors This table provides examples of descriptors used to predict the chemical behavior of molecules.

Descriptor Formula Interpretation
HOMO Energy (EHOMO) - Relates to the electron-donating ability (nucleophilicity).
LUMO Energy (ELUMO) - Relates to the electron-accepting ability (electrophilicity).
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical stability and reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η) Reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2 Measures the power of an atom to attract electrons.
Electrophilicity Index (ω) χ² / (2η) Measures the global electrophilic nature of a molecule.

Elucidation of Reaction Mechanisms Through Theoretical Calculations

Computational chemistry serves as a powerful tool for exploring and rationalizing chemical reaction mechanisms. scielo.br Theoretical calculations allow researchers to map the entire energy profile of a reaction, from reactants to products, including the identification of transient structures like transition states and intermediates. smu.edu

For reactions involving indane derivatives, such as cycloadditions or substitutions, computational methods can determine the most likely pathway by calculating the activation energies for competing routes. scielo.brresearchgate.net A pathway with a lower activation energy barrier is kinetically favored and more likely to occur. scielo.br These studies can rationalize observed outcomes, such as chemoselectivity or regioselectivity, by comparing the energy barriers of different potential pathways. scielo.br The explicit consideration of solvent effects in these models can further refine the accuracy of the predictions and reveal alternative mechanisms. scielo.br By providing a detailed, step-by-step view of bond-forming and bond-breaking events, these theoretical investigations offer insights that are often difficult to obtain through experimental means alone. smu.edu

Applications of Methyl 2,3 Dihydro 1h Indene 4 Carboxylate in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The unique structural framework of Methyl 2,3-dihydro-1H-indene-4-carboxylate makes it an attractive starting material for the synthesis of intricate organic molecules. Its utility spans the creation of heterocyclic compounds, advanced pharmaceutical scaffolds, and agrochemical intermediates.

Building Block for Heterocyclic Compounds

The indene (B144670) core of this compound serves as a scaffold for the construction of various heterocyclic systems. The presence of the ester group and the potential for functionalization on the aromatic and aliphatic rings allow for diverse synthetic transformations. For instance, derivatives of this compound can be utilized in cyclization reactions to form indole (B1671886) derivatives, which are prevalent in many biologically active alkaloids. smolecule.com The synthesis of such heterocyclic compounds often involves multi-step reaction sequences, where the indene moiety provides a rigid foundation for assembling the target molecule.

Precursor for Advanced Pharmaceutical Scaffolds and Chemical Biology Probes

In the field of medicinal chemistry, the development of novel molecular scaffolds is crucial for discovering new therapeutic agents. This compound and its derivatives are recognized as valuable intermediates for the synthesis of complex molecules with potential biological activity. ontosight.ai The rigid indene framework can be strategically functionalized to create libraries of compounds for high-throughput screening. These scaffolds can be tailored to interact with specific biological targets, leading to the development of new drugs.

Furthermore, the synthesis of chemical probes, which are essential tools for studying biological processes, can be facilitated by using this compound as a precursor. These probes require a stable molecular core that can be modified with reporter groups (e.g., fluorescent tags) and reactive moieties for target engagement. The dihydroindene structure provides a robust platform for the attachment of these necessary functionalities.

Synthesis of Agro-chemical Intermediates

The agricultural industry continuously seeks new and effective crop protection agents. Derivatives of this compound have been identified as key intermediates in the synthesis of certain agrochemicals. A notable example is the synthesis of insecticidal indene derivatives. For instance, chlorinated and functionalized versions of the indene ring system are precursors to potent insecticides. The synthetic pathway often involves cyclization, oxidation, and condensation reactions starting from a substituted phenylacetic acid to form the indene core, which is then further elaborated.

Table 1: Examples of Synthetic Intermediates Derived from Substituted Dihydroindenes and Their Applications

IntermediateApplication AreaExample of Target Molecule
Methyl 5-chloro-1-oxo-2,3-dihydroindene-2-carboxylateAgrochemicalsPrecursor for novel indene-based insecticides
Functionalized 2,3-dihydro-1H-indene derivativesPharmaceuticalsScaffolds for melatonergic ligands
Indole derivatives from indene precursorsMedicinal ChemistryCore structures in various alkaloids and therapeutic agents

Contributions to Materials Science and Polymer Chemistry

The potential of this compound extends beyond its role as a synthetic intermediate into the domain of materials science, where it can serve as a monomer for polymerization and as a component in advanced composite materials.

Monomer or Precursor for Polymer Synthesis and Modification

Indene and its derivatives are known to be polymerizable. researchgate.net While specific research on the homopolymerization of this compound is not extensively documented, its structural features suggest its potential as a monomer or comonomer in polymerization reactions. The presence of the dihydroindene ring can impart rigidity and thermal stability to the resulting polymer backbone.

Copolymerization of functionalized indene derivatives with other monomers, such as methyl methacrylate (B99206) or acrylonitrile, allows for the synthesis of polymers with tailored properties. researchgate.net The ester group in this compound could be modified to introduce a polymerizable group, such as a vinyl or acrylic moiety, thereby enabling its incorporation into a wide range of polymer chains through free-radical or other polymerization mechanisms. This could lead to the development of new specialty polymers with unique optical, thermal, and mechanical properties.

Integration into Polymer Composites for Enhanced Properties (e.g., Thermal Stability, Mechanical Properties)

The incorporation of rigid molecular structures into polymer matrices is a common strategy to enhance their thermal and mechanical properties. The planar and rigid nature of the indene ring system makes this compound a candidate for use as an additive or as a component of a cross-linking agent in polymer composites.

The introduction of such rigid moieties can increase the glass transition temperature (Tg) of the polymer, leading to improved thermal stability. Furthermore, the reinforcement of the polymer matrix at a molecular level can lead to enhancements in mechanical properties such as tensile strength and modulus. While direct studies on the use of this compound in polymer composites are limited, research on polymers containing other rigid aromatic structures has demonstrated the viability of this approach for creating high-performance materials.

Table 2: Potential Impact of Incorporating Indene Derivatives into Polymers

PropertyPotential EnhancementRationale
Thermal StabilityIncreased Glass Transition Temperature (Tg)The rigid indene ring restricts segmental motion of polymer chains.
Mechanical StrengthHigher Tensile Strength and ModulusThe rigid structure provides reinforcement at the molecular level.
Optical PropertiesModified Refractive IndexThe aromatic nature of the indene core can influence light interaction.

Applications in Coordination Compound Synthesis for Materials Science

This compound serves as a promising organic ligand, or "linker," in the synthesis of coordination compounds, including metal-organic frameworks (MOFs). smolecule.com Coordination compounds are formed through the self-assembly of metal ions or clusters (nodes) and organic ligands. mdpi.com The specific structure and properties of this compound—featuring a rigid indane backbone and a carboxylate functional group—make it a valuable building block for creating novel materials with tailored architectures. smolecule.com

The carboxylate group (RCOO⁻) is a widely utilized functional group in the construction of MOFs because its oxygen atoms can effectively coordinate with metal centers in various modes, such as monodentate, bidentate, and bridging fashions. nih.govwikipedia.org This versatility allows for the formation of one-, two-, or three-dimensional networks. mdpi.com The indane portion of the molecule provides a rigid, bulky spacer, which helps to create porous structures with high thermal and chemical stability. youtube.com The design principles of crystal engineering allow for the rational synthesis of new MOFs by understanding the molecular and intermolecular interactions between the metal nodes and organic linkers. nih.gov

These resulting materials, such as MOFs, are of significant interest in materials science due to their exceptionally high surface areas and tunable porosity. mdpi.com These characteristics make them outstanding candidates for a range of applications, including gas storage and separation, heterogeneous catalysis, and chemical sensing. mdpi.comyoutube.com The incorporation of the this compound ligand could lead to frameworks with specific pore sizes and chemical environments, designed for selective adsorption of molecules or to facilitate specific catalytic reactions. youtube.com

Table 1: Components and Potential Properties of Coordination Compounds with this compound
ComponentRole in Coordination CompoundResulting Material PropertyPotential Application
This compoundOrganic Ligand (Linker)Provides structural rigidity and defines pore size/shape.Framework construction for specific functions.
Transition Metal Ions (e.g., Zn²⁺, Cu²⁺, Co²⁺)Metal NodeActs as a junction to connect ligands, forming the extended network. Influences catalytic and electronic properties.Heterogeneous catalysis, gas separation.
Carboxylate Group (-COO⁻)Coordinating Functional GroupBinds strongly to metal nodes, ensuring framework stability.Formation of robust, stable materials.
Indane BackboneRigid SpacerCreates permanent porosity and high internal surface area.Gas storage (e.g., H₂, CO₂), molecular sieving.

Analytical Applications Beyond Structural Elucidation

Beyond its role in synthesis, this compound has significant utility in analytical chemistry, particularly as a reference standard and in mass spectrometry-based identification.

In analytical chemistry, reference standards are materials of high purity and well-defined properties used for calibration and quantification. This compound is suitable for this role due to its stable, crystalline nature and distinct chemical structure, which can be thoroughly characterized.

As a reference standard, it can be used in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). In these applications, a precisely weighed amount of the standard is used to create a calibration curve, which plots signal response versus concentration. This curve allows for the accurate determination of the concentration of the same analyte or structurally related indane derivatives in unknown samples. Its utility is predicated on its ability to produce a sharp, reproducible peak under specific chromatographic conditions, ensuring reliable quantification.

Table 2: Suitability as an Analytical Reference Standard
Required CharacteristicRelevance to this compoundAnalytical Importance
High PurityCan be synthesized and purified to a high degree (>95%).Ensures that the analytical signal is solely from the compound of interest, leading to accurate calibration.
Chemical StabilityThe fused ring system provides good stability under typical storage and analytical conditions.Allows for long-term use without degradation, ensuring consistent and reliable results over time.
Well-CharacterizedIts molecular weight and structure are precisely known (C₁₁H₁₂O₂, MW: 176.22). Provides a solid basis for stoichiometric calculations and instrument calibration.
Good Chromatographic BehaviorExpected to exhibit sharp, symmetrical peaks in both GC and HPLC.Enables high-resolution separation and precise peak integration for accurate quantification.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of compounds. smolecule.com When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), which then fragments into smaller, characteristic charged particles. libretexts.org The resulting pattern of fragments serves as a unique "fingerprint" or "mass signature" that can be used for identification. smolecule.com

This compound is well-suited for MS analysis. smolecule.com Its molecular ion peak is expected to be prominent due to the relative stability of the aromatic ring system. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. For this compound, characteristic fragmentation pathways for esters would be observed. whitman.edulibretexts.org Key fragmentation events would include the loss of the methoxy (B1213986) group (•OCH₃, 31 Da) or the entire carbomethoxy group (•COOCH₃, 59 Da), leading to significant fragment ions. The stability of the resulting acylium and indane-based carbocations would make these fragments particularly abundant. libretexts.orgwhitman.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (MW = 176.22)
Fragment DescriptionChemical Formula of IonPredicted Mass-to-Charge Ratio (m/z)Significance
Molecular Ion[C₁₁H₁₂O₂]⁺•176Confirms the molecular weight of the compound.
Loss of Methoxy Radical[M - •OCH₃]⁺145Characteristic fragmentation of a methyl ester, forming a stable acylium ion.
Loss of Carbomethoxy Radical[M - •COOCH₃]⁺117Indicates the presence of the entire ester group and results in the indane cation.
Indane Cation[C₉H₉]⁺117Represents the stable core structure after cleavage of the ester group.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2,3-dihydro-1H-indene-4-carboxylate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves esterification of the corresponding indene carboxylic acid using methanol under acid catalysis. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. High purity (>98%) is attainable, as reported in commercial-grade synthesis protocols . Storage under inert conditions (sealed, dry, 2–8°C) preserves stability .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions and ester group integrity.
  • X-ray Crystallography : Single-crystal diffraction, refined using SHELX software, resolves bond lengths and stereochemistry. For example, related indene carboxylates (e.g., ethyl derivatives) have been structurally validated via Acta Crystallographica reports .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (MW: 190.20) and fragmentation patterns .

Q. What safety protocols are essential during experimental handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (P271) .
  • Waste Disposal : Segregate organic waste and consult certified agencies for disposal (P501) .

Advanced Research Questions

Q. How can researchers address contradictory spectral or crystallographic data during structural validation?

  • Methodological Answer :

  • Data Refinement : Use SHELXL for iterative refinement of X-ray data, adjusting thermal parameters and occupancy factors to resolve electron density ambiguities .
  • Cross-Validation : Compare experimental 1H^1 \text{H}-NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).
  • Alternative Techniques : Employ synchrotron radiation for high-resolution diffraction if twinning or disorder is observed .

Q. What synthetic strategies optimize regioselectivity in derivatives (e.g., brominated or hydroxylated analogs)?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., ester moieties) to control bromination at specific positions. For example, Methyl 6-bromo-2,3-dihydro-1-oxo-indene-2-carboxylate is synthesized via NBS in DCM .
  • Catalytic Functionalization : Pd-catalyzed cross-coupling (Suzuki or Heck) introduces aryl/alkenyl groups. Ethyl 2-(4-methylbenzoyl) derivatives demonstrate this approach .
  • Redox Reactions : NaBH4_4 selectively reduces ketone groups without affecting ester functionalities in related indene systems .

Q. How does the compound’s stability vary under different experimental conditions (e.g., temperature, pH)?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 50°C (P412); store at 2–8°C (P235) .
  • pH Sensitivity : Hydrolysis of the ester group is accelerated under acidic (HCl) or basic (NaOH) conditions. Monitor via HPLC to track degradation products.
  • Light Sensitivity : Protect from UV exposure (P410) to prevent photodegradation .

Q. What environmental hazards are associated with this compound, and how can they be mitigated?

  • Methodological Answer :

  • Aquatic Toxicity : Classified as H412 (harmful to aquatic life). Use closed-system recycling to minimize wastewater release .
  • Biodegradation Studies : Employ OECD 301F tests to assess microbial degradation rates.
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (P390) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.